molecular formula C6H7N3O3 B576344 Methyl 3-amino-5-hydroxypyrazine-2-carboxylate CAS No. 1503-03-3

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

Cat. No. B576344
CAS RN: 1503-03-3
M. Wt: 169.14
InChI Key: JYUKXBXGBDQLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O3 . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .


Synthesis Analysis

The synthesis of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been reported in several studies. For instance, it has been synthesized in six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” can be analyzed using various techniques. For example, in the IR spectra, the final compounds showed a signal at 1641–1684 cm −1, attributed to the amidic carbonyl .


Chemical Reactions Analysis

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been used in various chemical reactions. For instance, it has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl- [1,2,4]triazolo [1,5- a] pyrazines .


Physical And Chemical Properties Analysis

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has a molecular weight of 169.14 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.

Scientific Research Applications

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate: serves as a precursor in synthesizing various pyrazole derivatives. These compounds are particularly significant in medicinal chemistry due to their biological properties. For instance, certain derivatives have been identified as reversible inhibitors of Bruton’s Tyrosine Kinase (BTK), which is a therapeutic target for B-cell malignancies . The design and structure-activity relationships of these compounds are crucial for developing anticancer and anti-inflammatory drugs.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic synthesis, this compound is utilized as a versatile building block for constructing diverse heterocyclic scaffolds. These scaffolds are essential in creating poly-substituted and fused heterocyclic compounds, which are foundational structures in many pharmaceuticals .

Drug Design: Nitrogen-based Heterocycles

The nitrogen-based heterocyclic ring found in Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a common motif in drug design. Nearly 60% of small-molecule drugs contain a nitrogen heterocycle, highlighting the structural significance of this compound in pharmaceutical engineering .

Supramolecular Chemistry: Ligand for Receptors or Enzymes

Pyrazole derivatives, including those derived from Methyl 3-amino-5-hydroxypyrazine-2-carboxylate , can act as ligands for various receptors or enzymes. This application is vital in supramolecular chemistry, where the interaction between molecules forms complex structures .

Polymer Chemistry: Functional Materials

The compound’s derivatives are also used in polymer chemistry to create functional materials. These materials have applications in various industries, including electronics and textiles, due to their unique properties .

Agricultural Chemistry: Pesticides and Herbicides

In agricultural chemistry, pyrazole derivatives are used to develop pesticides and herbicides. The structural flexibility and biological activity of these compounds make them effective in controlling a wide range of agricultural pests .

Safety and Hazards

While specific safety and hazards information for “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment/face protection when handling similar compounds .

properties

IUPAC Name

methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUKXBXGBDQLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

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